3-(hydroxyamino)-5-methylindol-2-one
Description
3-(Hydroxyamino)-5-methylindol-2-one (CAS: 58418-20-5) is a substituted indole derivative with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.175 g/mol . Structurally, it features a hydroxyamino group (-NH-OH) at position 3 and a methyl group (-CH₃) at position 5 of the indol-2-one core. This compound is synthesized via a high-yield route (97% reported) using N-methylhydroxyamine hydrochloride as a key intermediate .
Properties
IUPAC Name |
3-(hydroxyamino)-5-methylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,13H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPDOODLNLAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-(hydroxyamino)-5-methylindol-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different products compared to reduction reactions .
Scientific Research Applications
3-(hydroxyamino)-5-methylindol-2-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biochemical pathways and interactions with biological molecules. In medicine, it may be used in drug development and testing for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-(hydroxyamino)-5-methylindol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use. For example, in medicinal applications, it may interact with proteins involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Indol-2-one Derivatives
The indol-2-one scaffold is highly versatile, with modifications at positions 3, 5, and other sites significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Indol-2-one Derivatives
Key Structural and Functional Insights
Halogenation (5-position): Chloro analogs (e.g., 3-amino-5-chloroindolin-2-one) exhibit improved metabolic stability compared to methyl or methoxy groups . Nitro and Trifluoromethyl Groups: Increase electrophilicity and lipophilicity, critical for interactions with hydrophobic enzyme pockets (e.g., GSK3β) .
Synthetic Accessibility: Simple substitutions (e.g., -CH₃, -Cl) are achieved via one-step reactions, whereas complex derivatives (e.g., trifluoromethyl pyrimidine analogs) require multi-step protocols . The hydroxyamino derivative’s 97% yield underscores its synthetic feasibility compared to nitro-substituted analogs, which often require harsh conditions (e.g., HNO₃/H₂SO₄) .
Thermodynamic and Solubility Profiles: Methoxy and imidazole substituents increase water solubility, while aryl imines and trifluoromethyl groups reduce it . Hydrochloride salts (e.g., 3-amino-5-chloroindolin-2-one hydrochloride) improve crystallinity and storage stability .
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